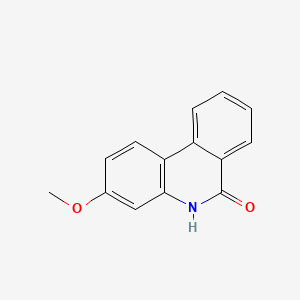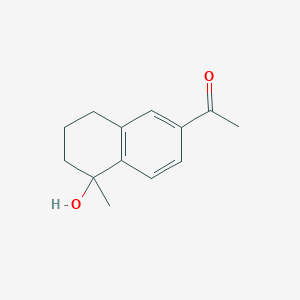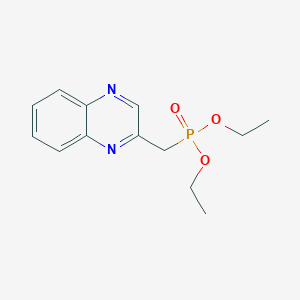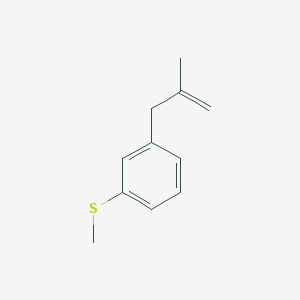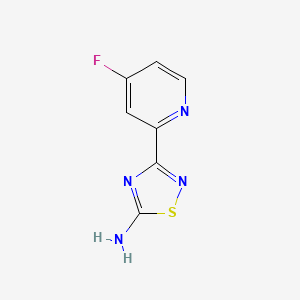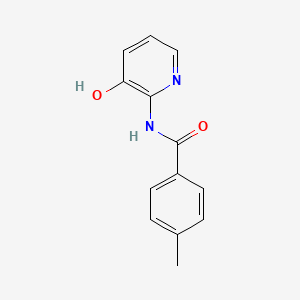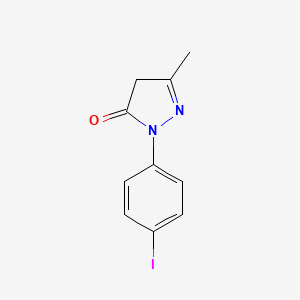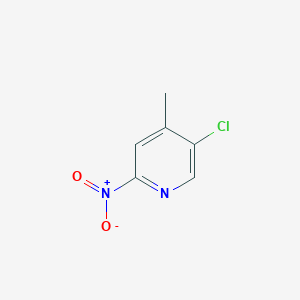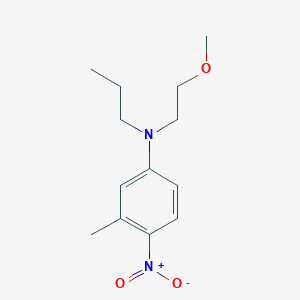
Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- is an organic compound with the molecular formula C11H16N2O3 It is a derivative of benzenamine, featuring a nitro group, a methoxyethyl group, a methyl group, and a propyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- typically involves multiple steps:
Methoxyethylation: The methoxyethyl group is introduced via nucleophilic substitution, using 2-methoxyethyl chloride and a base such as sodium hydroxide.
Methylation: The methyl group is introduced through methylation, using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, to form various amines.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxyethyl and propyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: Similar structure but lacks the nitro and propyl groups.
Benzenamine, N-(2-methoxyethyl)-N,2-dimethyl-4-nitro-: Similar structure but has an additional methyl group.
Uniqueness
Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- is unique due to the specific combination of substituents on the benzene ring, which can confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
821776-74-3 |
|---|---|
分子式 |
C13H20N2O3 |
分子量 |
252.31 g/mol |
IUPAC名 |
N-(2-methoxyethyl)-3-methyl-4-nitro-N-propylaniline |
InChI |
InChI=1S/C13H20N2O3/c1-4-7-14(8-9-18-3)12-5-6-13(15(16)17)11(2)10-12/h5-6,10H,4,7-9H2,1-3H3 |
InChIキー |
OIYQDOPRPJDYNJ-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCOC)C1=CC(=C(C=C1)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxynaphthalene-2-carboxylic acid](/img/structure/B13876507.png)
![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13876515.png)
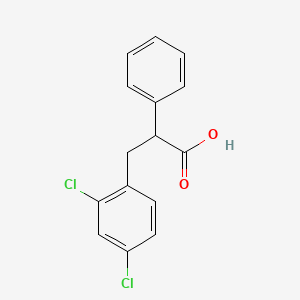
![Tert-butyl (6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B13876530.png)
